![molecular formula C16H24N2O2 B1343949 (R)-1-Boc-2-benzylpiperazine CAS No. 947684-78-8](/img/structure/B1343949.png)
(R)-1-Boc-2-benzylpiperazine
Overview
Description
(R)-1-Boc-2-benzylpiperazine is a compound that belongs to the benzylpiperazine class of chemicals. Benzylpiperazines are a type of psychoactive compound that have been increasingly encountered on the clandestine market, with some members of this class possessing addictive properties . The structure of benzylpiperazines can be elucidated using various spectroscopic methods, such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and others .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which involves diastereomeric oxazolidine derivatives as key intermediates . Additionally, a practical synthesis method for a benzyl derivative of a piperazine compound has been reported, which is efficient and suitable for large-scale production .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be complex and is often determined using crystallography and spectroscopic techniques. For example, the crystal structure of 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione has been solved, revealing a three-dimensional network of hydrogen bonds and π-π interactions that contribute to crystal stabilization .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions. The Scholl reaction has been investigated for the synthesis of borazine-substituted molecules, although it resulted in an insoluble polymer rather than the desired product . The reductive alkylation of 1-methylpiperazine has been used to synthesize key intermediates for pharmaceutical compounds such as imatinib .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be influenced by their molecular structure. For instance, the substitution of a central benzene ring by a borazine unit can significantly change the computed IR vibrational spectrum . The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanisms of these drugs .
Scientific Research Applications
Synthesis and Spectroscopic Properties
1-Hydroxypiperazine-2,5-diones, prepared using Boc-L-amino acids and N-benzyloxyglycine methyl ester, demonstrate the potential of (R)-1-Boc-2-benzylpiperazine in synthetic chemistry. These compounds show similar spectroscopic properties to corresponding piperazinediones, indicating their utility in studying molecular structures and reactions (Akiyama et al., 1989).
Hybrid Organic/Inorganic Compounds
Research on benzene derivatives, which include structures similar to (R)-1-Boc-2-benzylpiperazine, highlights their importance in fundamental and applied chemistry. These compounds find applications in biomedical research and materials science, indicating the potential utility of (R)-1-Boc-2-benzylpiperazine in diverse fields (Marwitz et al., 2009).
Antimalarial Activity
Hydroxyethylpiperazine derivatives, synthesized from compounds including (R)-1-Boc-2-benzylpiperazine, have been evaluated for antimalarial activity. Some of these compounds demonstrate moderate activity against Plasmodium falciparum, a chloroquine-resistant malaria parasite, without showing cytotoxicity at high concentrations (Cunico et al., 2009).
Mechanistic and Structural Investigations
The enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl)benzylamine, related to (R)-1-Boc-2-benzylpiperazine, shows the relevance of such compounds in studying reaction mechanisms and stereochemistry in organic chemistry (Faibish et al., 1997).
Poly(ADP-ribose) Polymerase Inhibitor Synthesis
(R)-Boc-2-methylproline, structurally related to (R)-1-Boc-2-benzylpiperazine,has been synthesized and used to produce Veliparib, a poly(ADP-ribose) polymerase inhibitor. This indicates the potential application of (R)-1-Boc-2-benzylpiperazine in the synthesis of pharmaceuticals, particularly in the development of cancer treatments (Kolaczkowski et al., 2019).
Cyclo[Asp-Ser] Diketopiperazines Synthesis
Selective O-acylation of unprotected N-benzylserine methyl ester, a process related to (R)-1-Boc-2-benzylpiperazine, has been used to synthesize diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This showcases the role of such compounds in peptide chemistry and their potential in synthesizing complex cyclic peptides (Marchini et al., 2010).
Preparation of Protected β-Hydroxyaspartic Acid
(R)-1-Boc-2-benzylpiperazine and related compounds have been utilized in the preparation of β-hydroxyaspartic acid derivatives, essential for solid-phase peptide synthesis. This demonstrates its importance in peptide synthesis and drug development (Wagner & Tilley, 1990).
Boron-Nitrogen Doped Carbon Scaffolding
The use of borazine and its derivatives, which are structurally related to (R)-1-Boc-2-benzylpiperazine, in carbon scaffolding for optoelectronics and hydrogen storage applications, highlights the potential of (R)-1-Boc-2-benzylpiperazine in material sciences and sustainable energy solutions (Bonifazi et al., 2015).
Catalysis in Dehydrocoupling Reactions
(R)-1-Boc-2-benzylpiperazine-related compounds have been studied for their role in catalysis, specifically in dehydrocoupling reactions, showcasing their importance in creating complex molecular structures such as aminoboranes and borazines (Kawano et al., 2009).
properties
IUPAC Name |
tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHUJCLUFLGCI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647569 | |
Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-benzylpiperazine | |
CAS RN |
947684-78-8 | |
Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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